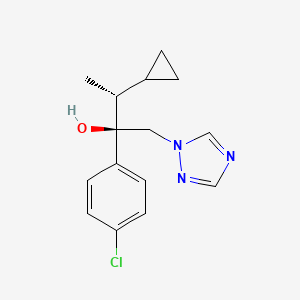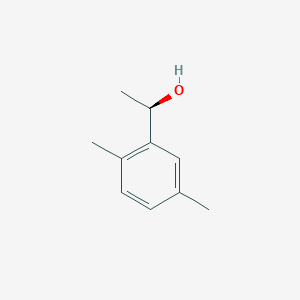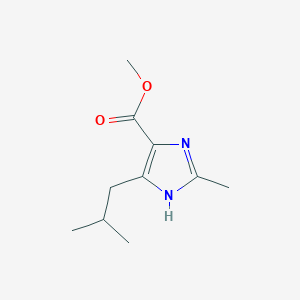
(2R,3R)-cyproconazole
Overview
Description
(2R,3R)-cyproconazole is a chiral triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its effectiveness against a broad spectrum of fungal pathogens, making it a valuable tool in crop protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-cyproconazole involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with 1,2,4-triazole in the presence of a base to form an intermediate. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to yield this compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-cyproconazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield dechlorinated or dehydroxylated products.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .
Major Products
The major products formed from these reactions include various hydroxylated, dechlorinated, and substituted derivatives of this compound. These derivatives can have different biological activities and are often studied for their potential use in agriculture and medicine .
Scientific Research Applications
(2R,3R)-cyproconazole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the stereochemistry of triazole fungicides and their interactions with fungal enzymes.
Biology: Researchers use it to investigate the mechanisms of fungal resistance and to develop new strategies for crop protection.
Medicine: Although primarily an agricultural fungicide, its derivatives are studied for potential antifungal and anticancer properties.
Industry: It is used in the formulation of various fungicidal products for crop protection, ensuring high yield and quality of agricultural produce .
Mechanism of Action
(2R,3R)-cyproconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the binding of this compound to the heme group of lanosterol 14α-demethylase, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-cyproconazole: The enantiomer of (2R,3R)-cyproconazole, with similar fungicidal properties but different stereochemistry.
Tebuconazole: Another triazole fungicide with a similar mechanism of action but different chemical structure.
Propiconazole: A triazole fungicide with a broader spectrum of activity and different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its binding affinity to fungal enzymes and its overall efficacy. Its enantiomeric purity is crucial for its biological activity, making it a valuable compound for both agricultural and scientific research .
Properties
IUPAC Name |
(2R,3R)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOUKDBUJZYDE-IAQYHMDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872884, DTXSID30872893 | |
| Record name | (2R,3R)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-(-)-Cyproconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107864-90-4, 138604-72-5 | |
| Record name | (2R,3R)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-(-)-Cyproconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)









![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)

![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)
